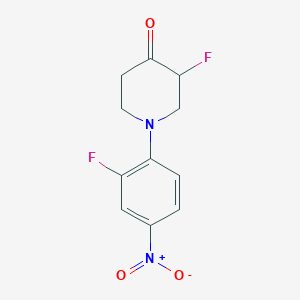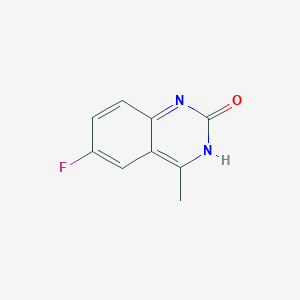
6-Fluoro-4-methyl-2(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-4-methyl-2(1H)-quinazolinone is an organic compound with the molecular formula C9H7FN2O and a molecular weight of 178.16 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the quinazoline ring imparts unique chemical and physical properties to this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-2(1H)-quinazolinone typically involves the condensation of 2-aminobenzamide with an aldehyde under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction conditions are mild, and the method is considered green and efficient.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-4-methyl-2(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which have significant applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-4-methyl-2(1H)-quinazolinone has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Wirkmechanismus
The mechanism of action of 6-Fluoro-4-methyl-2(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, quinazoline derivatives are known to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which is crucial for DNA and RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-2-methylquinolin-4-ol: Similar in structure but differs in the position of the methyl group.
6-Fluoro-2-methylquinazolin-4-one: Another derivative with a different functional group at the 4th position.
Uniqueness
6-Fluoro-4-methyl-2(1H)-quinazolinone is unique due to the specific positioning of the fluorine and methyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H7FN2O |
|---|---|
Molekulargewicht |
178.16 g/mol |
IUPAC-Name |
6-fluoro-4-methyl-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H7FN2O/c1-5-7-4-6(10)2-3-8(7)12-9(13)11-5/h2-4H,1H3,(H,11,12,13) |
InChI-Schlüssel |
IGRXCBOIENURHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=NC(=O)N1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




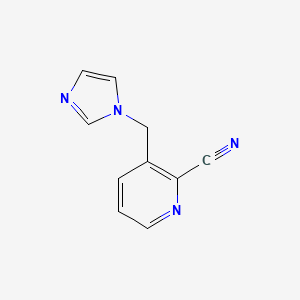
![2-[Chloro-(2,5-dimethylphenyl)methyl]sulfonylpyridine](/img/structure/B8643209.png)
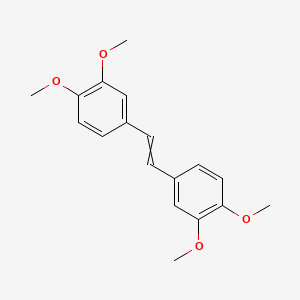
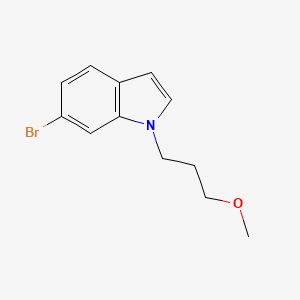
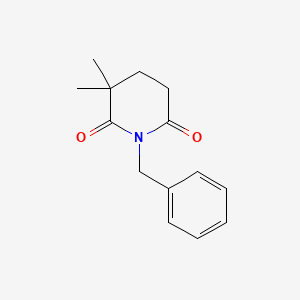

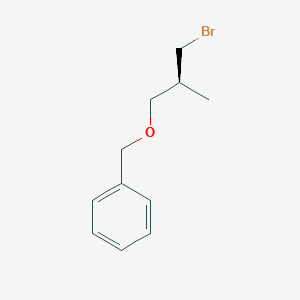
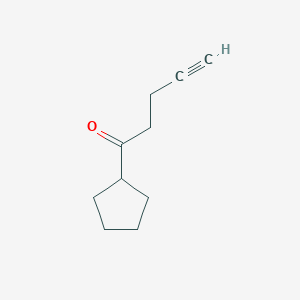
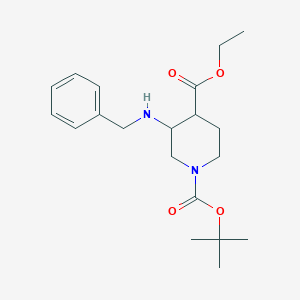
![1-[[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B8643268.png)

